molecular formula C20H18O10 B8714425 Di-p-anisoyl-D-tartaric acid

Di-p-anisoyl-D-tartaric acid

カタログ番号: B8714425
分子量: 418.3 g/mol
InChIキー: CCIUQRKCMXXTOI-WOJBJXKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Di-p-anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone. This compound is often used in asymmetric synthesis and chiral resolution due to its ability to form diastereomeric salts with various enantiomers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-p-anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

化学反応の分析

Types of Reactions

Di-p-anisoyl-D-tartaric acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into tartaric acid and p-anisic acid.

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

    p-Anisoyl chloride, pyridine, reflux conditions.

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Esters of this compound.

    Hydrolysis: Tartaric acid and p-anisic acid.

    Oxidation: Oxidized derivatives of this compound.

科学的研究の応用

Di-p-anisoyl-D-tartaric acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral resolving agent in asymmetric synthesis.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development and chiral drug synthesis.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Di-p-anisoyl-D-tartaric acid involves its ability to form diastereomeric complexes with enantiomers of other compounds. This property is exploited in chiral resolution processes, where the compound selectively interacts with one enantiomer over the other, allowing for their separation.

類似化合物との比較

Similar Compounds

    (S, S)-di-p-anisoyltartaric acid: The enantiomer of Di-p-anisoyl-D-tartaric acid.

    (R, R)-di-p-toluoyltartaric acid: Similar structure but with toluoyl groups instead of anisoyl groups.

    (R, R)-di-p-chlorobenzoyltartaric acid: Similar structure but with chlorobenzoyl groups.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of anisoyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution and asymmetric synthesis.

特性

分子式

C20H18O10

分子量

418.3 g/mol

IUPAC名

(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1

InChIキー

CCIUQRKCMXXTOI-WOJBJXKFSA-N

異性体SMILES

COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

正規SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。